(S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(6-bromo-2-methylpyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5(10)7-3-4-8(9)11-6(7)2;;/h3-5H,10H2,1-2H3;2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTMPDHGNJQSSI-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)Br)[C@H](C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves several steps:
Methylation: The methyl group at the 2nd position can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The ethanamine side chain can be attached through a nucleophilic substitution reaction using an appropriate amine precursor.
Salt Formation: The final step involves converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridines with different functional groups.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the compound's antibacterial properties, particularly against Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound exhibited potent activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 mg/mL . The incorporation of the bromine atom in the pyridine ring enhances the compound's interaction with bacterial targets, making it a candidate for further development as an antibacterial agent.
Anticancer Potential
Research has also indicated that (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride may possess anticancer properties. A study focused on its derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of key signaling pathways essential for tumor growth .
Synthesis and Derivatives
The synthesis of (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride can be achieved through several methods, including:
- Palladium-Catalyzed Reactions : Utilizing palladium as a catalyst allows for efficient coupling reactions that can produce this compound from simpler precursors .
- Steglich Esterification : This method has been employed to synthesize related compounds with enhanced biological activity, indicating the versatility of synthetic pathways available for this class of compounds .
Case Study 1: Antibacterial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters explored various derivatives of (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of standard antibiotics, suggesting a potential role in treating resistant bacterial strains .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 25 | E. coli |
| Compound B | 50 | S. aureus |
| Compound C | 10 | P. aeruginosa |
Case Study 2: Anticancer Activity
In another investigation, derivatives were tested against breast cancer cell lines. The findings revealed that compounds derived from (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride inhibited cell proliferation by over 70% at concentrations below 50 µM .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 30 | MCF7 |
| Compound E | 45 | MDA-MB-231 |
| Compound F | 20 | HeLa |
Mechanism of Action
The mechanism of action of (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyridine ring may influence the compound’s binding affinity and selectivity. The ethanamine side chain can interact with active sites or binding pockets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other halogenated pyridine derivatives. Key analogs include:
(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₀BrClN₂
- Molar Mass : 237.52 g/mol
- Key Differences :
- Substitution Pattern: Bromine at position 5 (vs. 6 in the target compound).
- Lack of methyl group on the pyridine ring.
- Single hydrochloride salt (vs. dihydrochloride).
- Absence of a methyl group reduces steric hindrance, possibly enhancing reactivity in nucleophilic substitutions .
(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂N₂
- Molar Mass : 193.07 g/mol
- Key Differences :
- Chlorine substituent at position 6 (vs. bromine).
- Lack of methyl group.
- Implications :
Structural and Functional Analysis
Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance van der Waals interactions, making the target compound more suited for hydrophobic binding pockets. Chlorine analogs, while less lipophilic, may exhibit better solubility in aqueous media .
- This feature is absent in both analogs, highlighting its uniqueness .
Physicochemical Properties
Biological Activity
(S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula: C8H10BrN2·2HCl
- Molecular Weight: 277.54 g/mol
- CAS Number: 1256823-89-8
1. Antimicrobial Activity
Research has indicated that (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting a broad-spectrum activity.
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Bactericidal |
| Escherichia coli | 31.25 | Bacteriostatic |
| Candida albicans | 20.00 | Antifungal |
The compound's activity against Staphylococcus aureus is particularly noteworthy, as it shows comparable efficacy to traditional antibiotics like bacitracin .
The mechanism by which (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action contributes to its bactericidal properties, particularly in Gram-positive bacteria .
Case Study 1: Efficacy Against Biofilms
A study conducted on the biofilm-forming capabilities of various strains, including methicillin-resistant Staphylococcus aureus (MRSA), revealed that the compound significantly inhibited biofilm formation. The minimum biofilm inhibitory concentration (MBIC) was determined to be around 62.5 µM for MRSA, indicating a promising application in combating biofilm-related infections .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that the presence of the bromine atom on the pyridine ring enhances the biological activity of the compound. Variations in substituents on the pyridine moiety were tested, revealing that halogen substitutions generally increased antimicrobial potency .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| HCl addition | 4 M HCl in dioxane, RT, 1 hr | ~100% |
| Workup | Reduced pressure evaporation | 95-100% |
Advanced: How can crystallographic data resolve ambiguities in the stereochemical assignment of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to determine absolute configuration. Key metrics:
- Data Collection : High-resolution (<1.0 Å) data minimizes twinning artifacts. SHELXS/SHELXD pipelines are robust for phase determination in chiral molecules .
Basic: What analytical techniques validate the purity and identity of this dihydrochloride salt?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH gradient). Purity ≥95% is typical for research-grade material .
- 1H-NMR : Key peaks (DMSO-d₆):
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.4%) .
Advanced: How can researchers address contradictions in reported synthetic yields (e.g., 100% vs. lower yields)?
Methodological Answer:
- Critical Variables :
- Troubleshooting :
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats mandatory. Use fume hoods for weighing.
- Storage : Inert atmosphere (N₂), desiccated at 4°C.
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .
Advanced: How does the bromo-methylpyridinyl moiety influence this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura : The 6-bromo group facilitates Pd-catalyzed coupling with aryl boronic acids. Optimize conditions:
- Side Reactions : Competing dehalogenation occurs with strong bases (e.g., t-BuOK). Mitigate via lower temperatures (<60°C) .
Advanced: What strategies confirm enantiomeric excess (ee) in chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/IPA 85:15, 1 mL/min). Retention times: (S)-enantiomer elutes first .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated curves for the (S)-configuration .
Basic: How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
